![molecular formula C20H20N4O5S B2640079 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862807-09-8](/img/structure/B2640079.png)
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a quinoline, a sulfonyl group, an oxadiazole, and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline and oxadiazole moieties are heterocyclic compounds, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Antioomycete Activity
The compound exhibits promising antioomycete activity against the phytopathogen Pythium recalcitrans . In a bioassay, derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction. Among these, Compound I23 demonstrated the highest in vitro potency against P. recalcitrans, surpassing the commercial fungicide hymexazol. Additionally, I23 showed significant in vivo preventive efficacy, suggesting its potential as an antioomycete agent .
Mode of Action
Studies indicate that the mode of action of I23 involves disrupting the biological membrane systems of P. recalcitrans. Physiological, biochemical, ultrastructural, and lipidomics analyses support this mechanism. Understanding the mode of action is crucial for further design and development of potent derivatives .
Structure-Activity Relationship (SAR) Insights
CoMFA and CoMSIA models revealed structural requirements for activity. Notably, the C4-carboxyl group plays a vital role in the compound’s efficacy. These insights inform future optimization efforts .
Agrochemical Applications
Natural products often serve as valuable sources for agrochemicals. While complex NPs may pose challenges, simplification strategies can yield synthetically accessible bioactive scaffolds. The compound discussed here exemplifies this approach, offering potential for crop protection .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-13-18-22-23-20(29-18)21-19(25)15-8-10-16(11-9-15)30(26,27)24-12-4-6-14-5-2-3-7-17(14)24/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWGZNPZJJKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
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